3-(2-Fluoro-6-methylphenyl)bicyclo[1.1.1]pentan-1-amine
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Overview
Description
3-(2-Fluoro-6-methylphenyl)bicyclo[1.1.1]pentan-1-amine is a compound that belongs to the class of bicyclo[1.1.1]pentane derivatives. These compounds are known for their unique three-dimensional structure, which imparts distinct physicochemical properties. The inclusion of a fluorine atom and a methyl group on the phenyl ring further enhances its chemical characteristics, making it a valuable compound in various scientific research fields.
Preparation Methods
The synthesis of 3-(2-Fluoro-6-methylphenyl)bicyclo[111]pentan-1-amine typically involves the construction of the bicyclo[11One common method involves the carbene insertion into the central bond of bicyclo[1.1.0]butane . Another approach is the radical or nucleophilic addition across the central bond of [1.1.1]propellane . These methods are scalable and practical for industrial production.
Chemical Reactions Analysis
3-(2-Fluoro-6-methylphenyl)bicyclo[1.1.1]pentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Major Products: These reactions yield products such as alcohols, amines, and substituted aromatic compounds
Scientific Research Applications
3-(2-Fluoro-6-methylphenyl)bicyclo[1.1.1]pentan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Mechanism of Action
The mechanism of action of 3-(2-Fluoro-6-methylphenyl)bicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s bicyclo[1.1.1]pentane core provides a rigid and three-dimensional structure that can interact with biological macromolecules, potentially inhibiting or modulating their activity. The fluorine atom enhances the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
3-(2-Fluoro-6-methylphenyl)bicyclo[1.1.1]pentan-1-amine can be compared with other bicyclo[1.1.1]pentane derivatives and phenyl ring bioisosteres:
Similar Compounds: Other derivatives include bicyclo[1.1.1]pentane-1,3-dicarboxylic acid and fluoro-substituted bicyclo[1.1.1]pentanes.
This detailed article provides a comprehensive overview of 3-(2-Fluoro-6-methylphenyl)bicyclo[111]pentan-1-amine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-(2-fluoro-6-methylphenyl)bicyclo[1.1.1]pentan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN/c1-8-3-2-4-9(13)10(8)11-5-12(14,6-11)7-11/h2-4H,5-7,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGXNXRFQPRAJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)F)C23CC(C2)(C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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